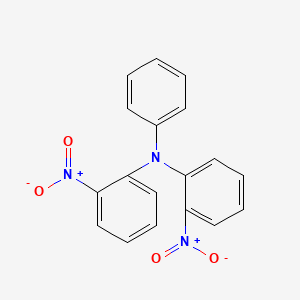

Bis-(2-nitrophenyl)phenylamine

Description

Bis-(2-nitrophenyl)phenylamine is a nitro-substituted triphenylamine derivative characterized by two nitro groups (-NO₂) at the ortho positions of two phenyl rings attached to a central phenylamine core.

Properties

IUPAC Name |

2-nitro-N-(2-nitrophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-20(23)17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21(24)25/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVAXVFTBWYHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652478 | |

| Record name | 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127074-39-9 | |

| Record name | 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Bis-(2-nitrophenyl)phenylamine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-nitrochlorobenzene with aniline in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Bis-(2-nitrophenyl)phenylamine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photochemical Applications

Photocleavage of Polypeptides

One of the most notable applications of bis-(2-nitrophenyl)phenylamine is its role in photocleavage reactions. The compound can be utilized to facilitate the photochemical cleavage of polypeptide backbones, which is essential for activating or deactivating functional peptides and proteins with high spatial and temporal resolution. Research indicates that incorporating 2-nitrophenylalanine into proteins allows for site-specific photocleavage upon irradiation with UV light (365 nm), yielding significant cleavage products with minimal perturbation to the protein structure .

Material Science

Sensor Development

this compound derivatives have been explored for their potential as sensors, particularly for detecting metal ions such as zinc. These compounds undergo specific reactions that allow them to act as effective sensors in various environmental and industrial applications. The mechanochemical properties of bis-(2-nitrophenyl)disulfide, a related compound, demonstrate how this compound can be modified for sensor technologies .

Organic Synthesis

Precursor in Chemical Synthesis

this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it a useful precursor for creating more complex molecular architectures. This application is particularly relevant in pharmaceutical chemistry, where such compounds can lead to the development of new therapeutic agents .

Toxicological Studies

Safety Assessments

Research has also focused on the safety and toxicological aspects of this compound derivatives in cosmetic formulations, specifically hair dyes. Regulatory assessments have concluded that certain derivatives are safe for use under specified conditions, which is crucial for their application in consumer products . Understanding the toxicological profile of these compounds helps ensure their safe application in various industries.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Bis-(2-nitrophenyl)phenylamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the phenylamine group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

The positional isomerism of nitro groups significantly impacts physical properties. For example:

Key Observations :

- Nitro Group Position : The para-nitro isomer (Bis-(4-nitrophenyl)phenylamine) exhibits higher symmetry and lower steric hindrance compared to the ortho-nitro derivative, leading to a well-defined melting point .

- Solubility : Ortho-substituted nitro groups likely reduce solubility in polar solvents due to increased steric bulk, whereas para-substituted derivatives retain partial solubility in DMSO .

Chemical Reactivity

Electronic Effects

- Nitro Groups : The electron-withdrawing nature of nitro substituents deactivates the phenyl rings, reducing electrophilic substitution reactivity. For example, para-nitro derivatives may undergo slower bromination compared to unsubstituted phenylamines .

- Steric Effects : Ortho-nitro groups hinder reactions requiring planar transition states (e.g., amination), whereas para-substituted derivatives are more amenable to such processes .

Functionalization Potential

- Bis-(4-nitrophenyl)phenylamine can serve as a precursor for further reduction to aminophenyl derivatives, a pathway less feasible for the ortho-nitro isomer due to steric constraints .

- Triphenylamine derivatives without nitro groups, such as those synthesized in , exhibit higher reactivity in nucleophilic addition reactions due to the absence of electron-withdrawing substituents .

Biological Activity

Bis-(2-nitrophenyl)phenylamine (BNPPA), a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with BNPPA, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 335.31 g/mol

- CAS Number : 127074-39-9

The structure of BNPPA consists of two nitrophenyl groups and a phenylamine moiety, contributing to its chemical reactivity and potential biological interactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of BNPPA. Compounds with similar structures have shown significant radical scavenging activity, suggesting that BNPPA may also exhibit protective effects against oxidative stress. For instance, derivatives of nitrophenyl compounds demonstrated good antioxidant properties in various assays, indicating a potential for therapeutic applications in diseases associated with oxidative damage .

Anticancer Activity

BNPPA and its analogs have been investigated for anticancer properties. In vitro studies have reported moderate to good anticancer activity against various cancer cell lines, including breast (T47D), liver (HepG2), and lung (NCl H-522) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of BNPPA and evaluated their biological activities. The results indicated that certain modifications to the nitrophenyl groups significantly enhanced both antioxidant and anticancer activities. For example, compounds with additional electron-withdrawing groups showed increased efficacy against cancer cell lines .

Study 2: Mechanistic Insights into Anticancer Activity

A detailed investigation into the mechanism of action revealed that BNPPA induces apoptosis through the activation of caspase pathways in cancer cells. This finding aligns with the observed cytotoxicity in various cancer models, highlighting the potential of BNPPA as a lead compound for further drug development .

Data Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antioxidant | Various | Varies | Radical scavenging |

| Anticancer | T47D | 12.5 | Apoptosis induction |

| HepG2 | 15.0 | Cell cycle arrest | |

| Cholinesterase Inhibitor | AChE | 10.0 | Enzyme inhibition |

Q & A

Q. What are the optimal conditions for synthesizing Bis-(2-nitrophenyl)phenylamine, and how can purity be verified?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Ullmann coupling using iodinated intermediates (e.g., 4-iodophenyl derivatives) with catalysts like copper or palladium can yield nitro-substituted phenylamines. Purification via column chromatography followed by spectroscopic validation (e.g., FTIR, H NMR) ensures structural fidelity. Elemental analysis confirms stoichiometric ratios, while HPLC with UV detection (e.g., at 280 nm) monitors purity .

Q. How can spectroscopic methods distinguish this compound from positional isomers (e.g., 3- or 4-nitro derivatives)?

UV-Vis spectroscopy is critical: nitro groups in the 2-position induce distinct bathochromic shifts due to steric and electronic effects. For example, 2-nitrophenyl derivatives exhibit absorbance maxima at ~450 nm under acidic conditions, differing from 4-nitro isomers (e.g., 287 nm in alkaline media). H NMR also reveals unique splitting patterns from ortho-nitro groups, such as deshielded aromatic protons near 8.0–8.5 ppm .

Q. What reduction strategies are effective for converting nitro groups in this compound to amines?

Catalytic hydrogenation (H/Pd-C) or chemical reductants (e.g., Sn/HCl) selectively reduce nitro groups to amines. The ortho-nitro substituents may slow reduction kinetics compared to para-nitro analogs, requiring longer reaction times. Monitoring via TLC or in situ FTIR (disappearance of NO stretches at ~1520 cm) ensures completion. Post-reduction, amines can be characterized by ninhydrin tests or ESI-MS .

Advanced Research Questions

Q. How do disubstituted phenylamine analogs influence nonenzymatic reactions in angucyclinone derivatization?

Disubstituted phenylamines (e.g., 3,4-dimethyl or 4-bromo-3-methyl) enhance steric and electronic modulation during nonenzymatic conjugation with polyketides. For instance, dimethyl substitution increases Nrf2 transcriptional activation by stabilizing hydrophobic interactions in the binding pocket. Methodologically, reaction yields are optimized using DMSO as a solvent at 80°C, with LC-MS tracking adduct formation .

Q. What role do phenylamine moieties play in enhancing catalytic CO2_22 conversion to formic acid?

In PdAg nanoparticle catalysts, phenylamine groups facilitate electron transfer via Pd-N bonding, as confirmed by XPS (N 1s peaks at ~399.5 eV) and XAFS. DFT calculations show that amine coordination lowers the activation energy for bicarbonate reduction. Experimental validation involves correlating turnover frequency (TOF) with nitrogen content (from elemental analysis) under controlled pH (6–8) .

Q. How do dihedral angles between phenylamine linkers and a perylene diimide (PDI) core affect optoelectronic properties?

Time-dependent DFT (TDDFT) simulations reveal that dihedral angles >30° between phenylamine and PDI reduce π-conjugation, blue-shifting absorption peaks (e.g., from 500 nm to 450 nm). Experimental validation uses UV-Vis and fluorescence quenching in thin films. Angle-dependent PL decay kinetics (via TCSPC) further quantify exciton dissociation efficiency .

Q. What analytical challenges arise in quantifying this compound in multicomponent mixtures, and how are they resolved?

Co-elution with structurally similar nitrophenylamines in HPLC necessitates orthogonal methods. For example, differential pulse voltammetry (DPV) exploits nitro-group redox potentials (-0.5 to -0.8 V vs. Ag/AgCl). Alternatively, derivatization with 2,4-dinitrofluorobenzene enhances MS detection limits (LOD <0.1 µg/mL) via stable adducts .

Methodological Notes

- Synthetic Optimization : Prioritize Ullmann or Buchwald-Hartwig couplings for regioselectivity in nitro-substituted systems .

- Computational Validation : Combine TDDFT with molecular docking (e.g., AutoDock Vina) to predict bioactivity of derivatives .

- Safety Protocols : Ortho-nitro derivatives may exhibit mutagenicity; use gloveboxes for reduction steps and validate toxicity via Ames tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.